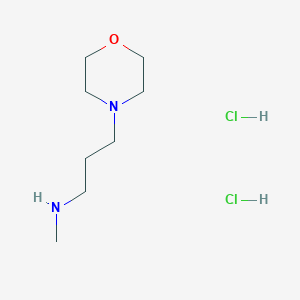
N-Methyl-3-(4-morpholinyl)-1-propanamine dihydrochloride
Descripción general
Descripción
“N-Methyl-3-(4-morpholinyl)propanamide” is a chemical compound with the molecular formula C8H16N2O2 .
Molecular Structure Analysis
The molecular structure of “N-Methyl-3-(4-morpholinyl)propanamide” consists of 8 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The average mass of “N-Methyl-3-(4-morpholinyl)propanamide” is approximately 172.225 Da .Aplicaciones Científicas De Investigación
Gene Function Inhibition
Morpholine derivatives, notably morpholino oligos, have been introduced as means to inhibit gene function in embryos across a range of model organisms, including sea urchin, ascidian, zebrafish, frog, chick, and mouse. This approach has demonstrated that with careful controls, morpholinos offer a relatively simple and rapid method to study gene function, providing valuable insights into developmental biology and gene expression regulation (Heasman, 2002).
Pharmacological Interests
Piperazine and morpholine nuclei have shown a broad spectrum of pharmacological applications. Recent medicinal chemistry investigations for piperazine and morpholine analogues have spotlighted their diverse pharmacophoric activities. This includes efforts to develop new methods for synthesizing derivatives, showcasing the chemical versatility and potential therapeutic applications of these compounds in drug development (Mohammed et al., 2015).
Neuropharmacology and Neurotoxicity
Research on the neuropharmacological and neurotoxicological profiles of MDMA and related compounds, which share structural similarities with morpholine derivatives, has contributed to understanding the complex interactions between these substances and brain function. Studies in this area have focused on the mechanisms of neurotransmitter release, the acute and chronic effects of exposure, and potential therapeutic applications for conditions such as PTSD, anxiety, and substance use disorders (Gudelsky & Yamamoto, 2008); (Sessa, Higbed, & Nutt, 2019).
Toxicology and Environmental Impact
Studies have also explored the toxicological profiles and environmental impact of chemicals structurally related to N-Methyl-3-(4-morpholinyl)-1-propanamine dihydrochloride. These investigations have provided insights into the mechanisms of toxicity, potential health hazards, and the effectiveness of various compounds used in agricultural and industrial applications (Werner, Garratt, & Pigott, 2012).
Propiedades
IUPAC Name |
N-methyl-3-morpholin-4-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-9-3-2-4-10-5-7-11-8-6-10;;/h9H,2-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVHGROPLLDOJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1CCOCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



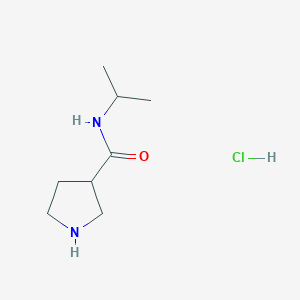
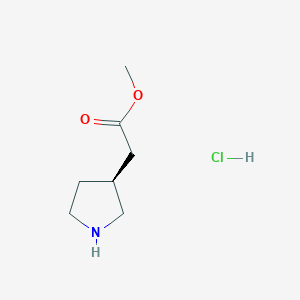
![(1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine](/img/structure/B1469416.png)
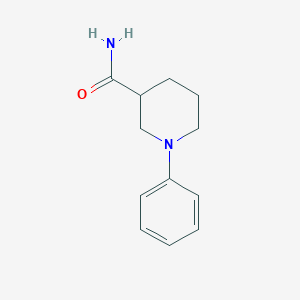
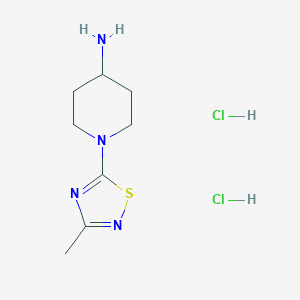

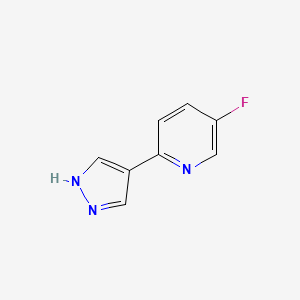
![4-[2-(4-Bromo-phenyl)-2-methoxycarbonyl-ethyl]-benzoic acid tert-butyl ester](/img/structure/B1469424.png)
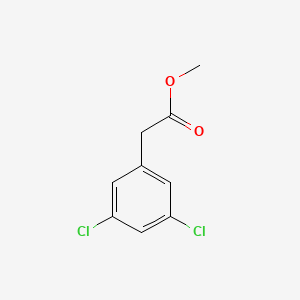
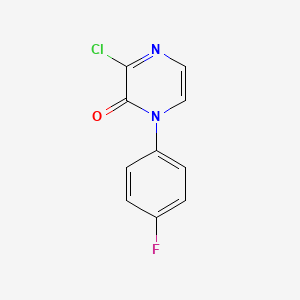
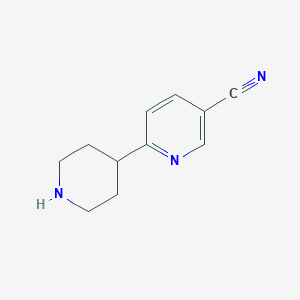
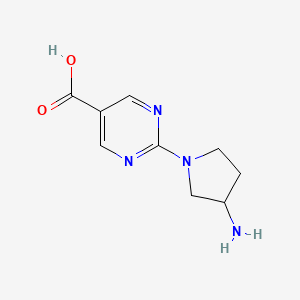
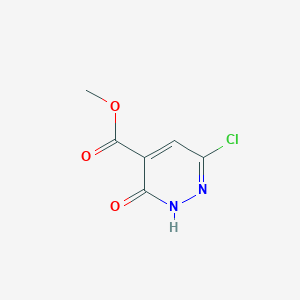
![1-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one](/img/structure/B1469431.png)